molecular formula C19H31NS2Sn B14730649 2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole CAS No. 10603-84-6

2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole

Cat. No.: B14730649
CAS No.: 10603-84-6
M. Wt: 456.3 g/mol
InChI Key: IFERELZGVILZDB-UHFFFAOYSA-M
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Description

2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole is an organostannane compound that has garnered significant interest in the field of organic synthesis. This compound is known for its unique properties and versatility, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2-bromobenzothiazole with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of organotin compounds due to their toxicity .

Chemical Reactions Analysis

Types of Reactions

2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Stille cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole involves its ability to participate in radical reactions. The stannyl group can donate electrons, facilitating the formation of radicals that can then react with other molecules. This property is exploited in various synthetic applications, including the formation of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole is unique due to its benzothiazole core, which imparts distinct electronic and steric properties. This makes it particularly effective in specific reactions, such as Stille cross-coupling, where other organostannane compounds may not perform as well .

Properties

CAS No.

10603-84-6

Molecular Formula

C19H31NS2Sn

Molecular Weight

456.3 g/mol

IUPAC Name

1,3-benzothiazol-2-ylsulfanyl(tributyl)stannane

InChI

InChI=1S/C7H5NS2.3C4H9.Sn/c9-7-8-5-3-1-2-4-6(5)10-7;3*1-3-4-2;/h1-4H,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

IFERELZGVILZDB-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)SC1=NC2=CC=CC=C2S1

Origin of Product

United States

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